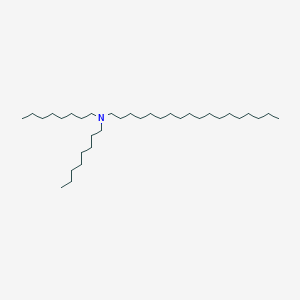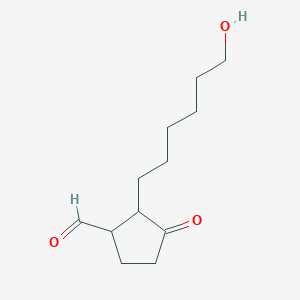![molecular formula C18H17NO5 B14637729 2-{[3-(2,5-Dimethoxyphenyl)acryloyl]amino}benzoic acid CAS No. 53901-90-9](/img/structure/B14637729.png)
2-{[3-(2,5-Dimethoxyphenyl)acryloyl]amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[3-(2,5-Dimethoxyphenyl)acryloyl]amino}benzoic acid is an organic compound that features a benzoic acid moiety linked to a dimethoxyphenyl group via an acrylamide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2,5-Dimethoxyphenyl)acryloyl]amino}benzoic acid typically involves the following steps:
Preparation of 2,5-Dimethoxyphenylacrylic Acid: This can be achieved through the reaction of 2,5-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation.
Formation of the Acrylamide Linkage: The 2,5-dimethoxyphenylacrylic acid is then reacted with 2-aminobenzoic acid under appropriate conditions to form the acrylamide linkage.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-{[3-(2,5-Dimethoxyphenyl)acryloyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the original compound.
Substitution: Nitro or halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
2-{[3-(2,5-Dimethoxyphenyl)acryloyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-{[3-(2,5-Dimethoxyphenyl)acryloyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve modulation of these targets, leading to changes in cellular processes. For example, its potential anticancer activity may involve inhibition of key enzymes involved in cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[3-(2,4-Dimethoxyphenyl)acryloyl]amino}benzoic acid
- 2-{[3-(3,4-Dimethoxyphenyl)acryloyl]amino}benzoic acid
- 2-{[3-(2,5-Dimethoxyphenyl)acryloyl]amino}benzoic acid
Uniqueness
This compound is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the acrylamide linkage also adds to its distinctiveness compared to other similar compounds.
Eigenschaften
CAS-Nummer |
53901-90-9 |
|---|---|
Molekularformel |
C18H17NO5 |
Molekulargewicht |
327.3 g/mol |
IUPAC-Name |
2-[3-(2,5-dimethoxyphenyl)prop-2-enoylamino]benzoic acid |
InChI |
InChI=1S/C18H17NO5/c1-23-13-8-9-16(24-2)12(11-13)7-10-17(20)19-15-6-4-3-5-14(15)18(21)22/h3-11H,1-2H3,(H,19,20)(H,21,22) |
InChI-Schlüssel |
YBEILDSIMJJECE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)NC2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrido[1,2-a][1,4]diazepine, 4-(diphenylmethylene)decahydro-2-methyl-](/img/structure/B14637646.png)
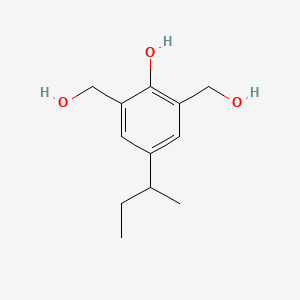
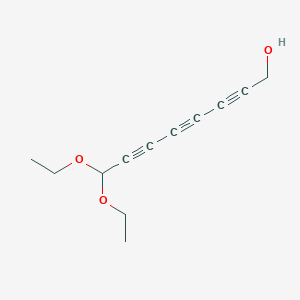
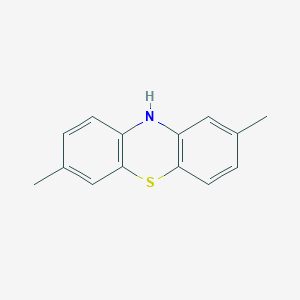
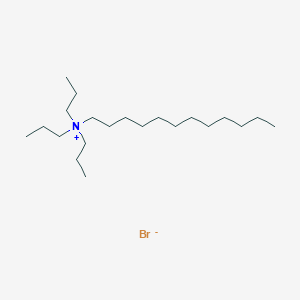
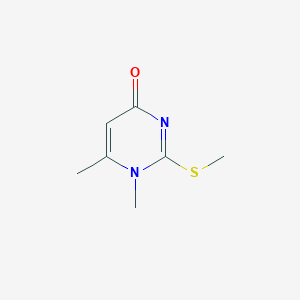
![{(E)-(Propylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14637671.png)
![Phosphonic acid, [3-(4-methoxyphenyl)-2-oxopropyl]-, dimethyl ester](/img/structure/B14637681.png)
![Benzene, [[(2,2-dibromocyclopropyl)methoxy]methyl]-](/img/structure/B14637684.png)
![3-Methyl-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14637687.png)
